N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
Description
X-ray Crystallographic Analysis of Molecular Configuration
X-ray crystallography reveals the planar geometry of the imidazo[1,2-a]pyrimidine core, with a dihedral angle of 34.75° between the heterocyclic system and the phenyl ring. The sulfonamide group adopts a trans conformation relative to the methanesulfonyl oxygen atoms, stabilized by intramolecular C–H···O hydrogen bonds (bond length: 2.08 Å ). Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | P-1 |
| Unit cell dimensions | a = 6.2636(5) Å |
| b = 8.1120(5) Å | |
| c = 19.3287(14) Å | |
| Dihedral angle (C–N–S–O) | 87.95° |
| Hydrogen bond network | C4–H4···Cl1 (3.92 Å) |
The crystal packing involves π-π stacking between imidazopyrimidine and phenyl moieties (interplanar distance: 3.92 Å ).
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (500 MHz, CDCl3) exhibits distinct signals for the imidazopyrimidine and sulfonamide groups:
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Imidazopyrimidine H-3 | 9.76 | Singlet |
| Phenyl ring ortho protons | 7.61–7.69 | Multiplet |
| Methanesulfonamide methyl | 3.12 | Singlet |
| Aromatic H (para to sulfonamide) | 7.01–7.09 | Doublet |
13C NMR confirms the connectivity: the sulfonamide sulfur resonates at δ 43.1 ppm , while the imidazopyrimidine C-2 carbon appears at δ 152.4 ppm . NOESY correlations validate the ortho substitution pattern on the phenyl ring.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]+: 287.34 m/z ) reveals dominant fragmentation pathways:
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M−SO2NH2]+ | 212.1 | Imidazopyrimidine-phenyl cation |
| [C7H6N3]+ | 132.1 | Protonated imidazopyrimidine |
| [C6H5SO2]+ | 141.0 | Phenylsulfonyl ion |
The base peak at m/z 132.1 corresponds to cleavage of the sulfonamide–phenyl bond, consistent with retro-Diels-Alder mechanisms.
Computational Modeling of Electronic Structure
DFT/B3LYP/6-311G(d,p) calculations predict a HOMO-LUMO gap of 4.2 eV , localized on the imidazopyrimidine core. Key electronic properties include:
| Parameter | Value |
|---|---|
| HOMO energy | −6.7 eV |
| LUMO energy | −2.5 eV |
| Dipole moment | 5.8 Debye |
| Molecular electrostatic potential (MEP) | Electron-deficient sulfonamide region |
NBO analysis identifies hyperconjugative interactions between the sulfonamide lone pairs and the σ*(C–N) antibonding orbital (stabilization energy: 28.6 kcal/mol ).
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQCKICWBABKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679149 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyrimidine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyrimidine core . The methanesulfonamide group is then introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine ring is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Differences :
- The pyrimidine core in the target compound introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to pyridine analogs. This may reduce LogP and enhance aqueous solubility .
- Pyrimidine’s electron-deficient nature could alter binding interactions in biological systems, such as with enzymes or receptors.
Substituent Effects: The methoxy group in CAS 104691-59-0 increases molecular weight and lipophilicity (LogP = 3.54) but also contributes to PSA via weak hydrogen-bond acceptance. Its absence in CAS 104691-60-3 results in lower molecular weight and slightly reduced LogP. The methanesulfonamide group, common to all compounds, provides strong hydrogen-bond donor/acceptor properties (PSA >80 Ų in CAS 104691-59-0), critical for target engagement in drug design .
Crystallography and Structural Analysis :
- SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining crystal structures of such compounds . The methanesulfonamide group’s conformation and hydrogen-bonding patterns (e.g., N–H···O or S=O···H interactions) likely dominate crystal packing, as observed in related sulfonamides .
Biological Activity
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities, particularly focusing on its antiviral properties and other therapeutic potentials.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 288.33 g/mol
- CAS Number : 104691-52-3
- Physical State : Solid
The compound features an imidazo[1,2-a]pyrimidine core linked to a phenyl group via a methanesulfonamide moiety, which contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Notably, a related compound demonstrated significant activity against the potato virus Y (PVY). The study revealed that at a concentration of 500 mg/L, the compound exhibited:
- Curative Activity : 51.0%
- Protective Activity : 62.0%
- Inactivating Activity : 82.1%
These values were superior to those of the commercial antiviral agent ningnanmycin (NNM), which showed lower efficacy in similar tests .
The antiviral mechanism appears to involve the enhancement of defensive enzyme activities in host plants. The compound activates pathways such as glycolysis and gluconeogenesis, which are critical for plant defense against viral infections. This suggests that this compound may function as an inducer of plant immunity against specific viral pathogens .
Other Biological Activities
In addition to its antiviral properties, compounds with similar structures have been investigated for various biological activities:
- Anticancer Activity : Some imidazo[1,2-a]pyrimidine derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Antimicrobial Properties : Research indicates potential effectiveness against bacterial strains, although more studies are needed to confirm these findings.
- Enzyme Inhibition : Certain derivatives have been explored for their ability to inhibit specific enzymes related to disease progression.
Table 1: Summary of Biological Activities
Case Study Example
A notable case study involved the synthesis of a series of imidazo[1,2-a]pyrimidine derivatives where one compound was tested for its ability to inhibit cancer cell proliferation. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that modifications to the imidazo[1,2-a]pyrimidine structure can enhance anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
